molecular formula C13H17NO3 B1318629 4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid CAS No. 946754-28-5

4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid

Cat. No.: B1318629
CAS No.: 946754-28-5
M. Wt: 235.28 g/mol
InChI Key: XKCYBDUVTJSEBW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with ethyl iodide to form 4-ethoxybenzoic acid. This intermediate is then reacted with pyrrolidine under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency.

Chemical Reactions Analysis

4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring in the compound allows it to fit into binding sites on proteins, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

4-ethoxy-3-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-12-6-5-10(13(15)16)9-11(12)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCYBDUVTJSEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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